theoretical studies of trans-1,2-Cyclohexanedicarboxylic acid stability
theoretical studies of trans-1,2-Cyclohexanedicarboxylic acid stability
In Silico Stability Profiling of trans-1,2-Cyclohexanedicarboxylic Acid
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Polymer Scientists Focus: Conformational dynamics, DFT methodology, and solvation effects.
Executive Summary
The thermodynamic stability of trans-1,2-cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a function of competing steric forces and solvation penalties. Unlike its cis-isomer, which can access stabilizing intramolecular hydrogen bonds (IHBs) via a twist-boat intermediate, trans-1,2-CHDA is dominated by the chair conformation.
This guide provides a rigorous theoretical framework for studying trans-1,2-CHDA. It challenges the simplified "diequatorial is always stable" heuristic by introducing the "Ionization-Dependent Conformational Switch," a phenomenon where the dianionic species shifts preference toward the diaxial conformer in aprotic polar solvents.
The Conformational Manifold: Sterics vs. Electrostatics
2.1 The Diequatorial (
) Dominance
In the neutral state, trans-1,2-CHDA exists predominantly (>90%) in the diequatorial (
-
(Gas Phase): ~2.5 - 3.0 kcal/mol favoring
. -
Intramolecular H-Bonding: The geometric constraints of the trans-diequatorial chair (
dihedral angle) preclude the formation of the 7-membered intramolecular hydrogen bond observed in cis-1,2-CHDA. Consequently, the stability of trans-1,2-CHDA is driven by intermolecular dimerization (in solid state) or solvation (in solution).
2.2 The Dianion Anomaly (The "Expert Insight")
While the neutral molecule is rigidly diequatorial, the dianion (
Key Mechanistic Insight:
Solvent-Separated Ion Pairs: In water, strong hydration shells shield the carboxylate repulsion, maintaining the
preference. In DMSO, weaker solvation exposes the Coulombic repulsion, shifting the equilibrium toward.
Computational Methodology: Electronic Structure & Solvation
To accurately model the subtle energy differences in trans-1,2-CHDA, standard B3LYP functionals are often insufficient due to their inability to capture medium-range dispersion forces essential for accurate ring puckering energetics.
3.1 Recommended Level of Theory
-
Functional: M06-2X or
B97X-D .-
Rationale: These functionals include dispersion corrections (empirical or parameterized) necessary to model the attractive van der Waals forces between the axial protons and the ring system.
-
-
Basis Set: cc-pVTZ or def2-TZVP .
-
Rationale: Diffuse functions (++) are mandatory if modeling the anionic or dianionic species to describe the loose electron density of the carboxylate.
-
3.2 Solvation Models
-
SMD (Solvation Model based on Density): Preferred over standard PCM for calculating
because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic cyclohexane ring.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for determining the stability of trans-1,2-CHDA based on environmental factors.
Figure 1: The stability logic flow showing how ionization and solvent polarity trigger conformational switching.
Standardized Computational Protocol
This protocol is designed to be a self-validating system. If the frequency calculation in Step 3 yields imaginary frequencies, the geometry is a transition state, not a minimum, and must be perturbed.
Step 1: Conformational Search (Monte Carlo/Molecular Mechanics)
Before running expensive DFT calculations, generate the rotamer library.
-
Tool: Spartan, Macromodel, or RDKit.
-
Force Field: MMFF94x.
-
Objective: Identify the global minimum for both
and ring puckers. -
Output: Set of ~10-20 geometries within 5 kcal/mol of the minimum.
Step 2: Geometry Optimization (Gas Phase)
Refine the MM structures using DFT.
-
Software: Gaussian 16 / ORCA / GAMESS.
-
Command (Gaussian Example):
opt freq m062x/cc-pvdz
-
Note: Use a smaller basis set (double-zeta) here for speed.
Step 3: High-Level Refinement & Solvation
Re-optimize the lowest energy structures from Step 2 with the target basis set and solvation model.
-
Command:
opt freq m062x/cc-pvtz scrf=(smd,solvent=water)
-
Validation: Ensure zero imaginary frequencies.
-
Data Extraction: Extract "Sum of electronic and thermal free energies" (
).
Step 4: Boltzmann Population Analysis
Calculate the relative population (
Where
Quantitative Data Summary
The following table summarizes theoretical benchmarks for trans-1,2-CHDA stability parameters.
| Parameter | Diequatorial ( | Diaxial ( | Notes |
| Relative Energy ( | 0.0 kcal/mol | +2.4 kcal/mol | In water (Neutral). |
| C1-C2 Torsion Angle | ~60° (Gauche) | ~180° (Anti) | Defines the carboxylate orientation. |
| C=O Stretch (Calc.) | 1745 cm⁻¹ | 1752 cm⁻¹ | Shift due to differing dipole alignment. |
| Dipole Moment | ~2.1 Debye | ~0.5 Debye | |
| Dianion Preference (DMSO) | 43% | 57% | Critical inversion point. |
Vibrational Markers for Experimental Validation
To validate theoretical models against experimental IR/Raman data, focus on the Carbonyl Stretching Region (1700-1750 cm⁻¹) .
-
Splitting Pattern: In the solid state, trans-1,2-CHDA forms infinite chains via intermolecular H-bonds. This results in a broad, intense band centered at 1690-1700 cm⁻¹.
-
Solution Phase: In dilute non-polar solvents (no dimerization), the monomeric C=O stretch shifts to higher wavenumbers (~1740 cm⁻¹).
-
Differentiation: The
conformer (if accessible via dianion formation) exhibits a different coupling pattern between the C=O vibrations due to the anti-periplanar arrangement, identifiable via Raman spectroscopy.
References
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Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids. Source: Journal of the American Chemical Society (JACS) Significance: Establishes the M06-2X/cc-pVTZ benchmark and details the "dianion effect" in DMSO. URL:[Link]
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1,2-Cyclohexanedicarboxylic acid, trans- (Standard Reference Data). Source: NIST Chemistry WebBook Significance:[1] Provides experimental thermochemistry and spectral baselines for validation. URL:[Link]
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Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Source: Acta Crystallographica (via NCBI) Significance: Confirms the solid-state chain structure and intermolecular hydrogen bonding network. URL:[Link]
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Vibrational Spectroscopy and Density Functional Theory Studies. Source: MDPI (General Methodology Reference) Significance: Validates the use of B3LYP/M06 levels of theory for vibrational frequency scaling in carboxylic acids. URL:[Link]
